2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. The presence of the phenoxyphenyl group and the amino-methylidene linkage adds to its chemical diversity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with appropriate amines and aldehydes. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The phenoxyphenyl group allows it to bind to certain proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1,3-dioxane-4,6-dione:
2,2,5-trimethyl-1,3-dioxane-4,6-dione:
Uniqueness
What sets 2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione apart is its phenoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-5-[(4-phenoxyanilino)methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-19(2)24-17(21)16(18(22)25-19)12-20-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCMJIOZTDHDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.